molecular formula C13H15NO3 B2660604 Tert-butyl 2-(4-cyanophenoxy)acetate CAS No. 147840-05-9

Tert-butyl 2-(4-cyanophenoxy)acetate

Cat. No.: B2660604
CAS No.: 147840-05-9
M. Wt: 233.267
InChI Key: CJXDECGJSGYAQU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-cyanophenoxy)acetate: is an organic compound with the molecular formula C13H15NO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the para position and a tert-butyl ester group at the carboxyl end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-cyanophenoxy)acetate typically involves the esterification of 4-cyanophenoxyacetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(4-cyanophenoxy)acetate can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinones or phenolic derivatives.

    Reduction: 4-aminophenoxyacetic acid derivatives.

    Substitution: Various substituted phenoxyacetic acid esters.

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-cyanophenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of cyano and ester functional groups on biological activity. It may also be used in the development of enzyme inhibitors or as a ligand in receptor studies.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-cyanophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

  • Tert-butyl 2-(2-cyanophenoxy)acetate
  • Tert-butyl 2-(3-cyanophenoxy)acetate
  • Phenoxyacetic acid derivatives

Comparison: Tert-butyl 2-(4-cyanophenoxy)acetate is unique due to the position of the cyano group at the para position, which can significantly influence its chemical and biological properties. Compared to its ortho and meta counterparts, the para-substituted compound may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications.

Properties

IUPAC Name

tert-butyl 2-(4-cyanophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXDECGJSGYAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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